5-Fluoro-3-methylbenzo[d]isoxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methylbenzo[d]isoxazole typically involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and the use of environmentally benign solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar base-catalyzed condensation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preclinical studies have shown its potential as an anticancer agent, and clinical trials are underway to evaluate its safety and efficacy.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to result from its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: Lacks the fluorine substituent, resulting in different reactivity and biological activity.
5-Fluoroisoxazole: Lacks the methyl group, leading to variations in its chemical and physical properties.
3,5-Dimethylisoxazole: Contains an additional methyl group, which can affect its steric and electronic properties.
Uniqueness
5-Fluoro-3-methylbenzo[d]isoxazole is unique due to the presence of both the fluorine and methyl substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where its unique structure can lead to enhanced biological activity and selectivity .
Properties
IUPAC Name |
5-fluoro-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXSFBLLWZSENJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610288 |
Source
|
Record name | 5-Fluoro-3-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260762-27-3 |
Source
|
Record name | 5-Fluoro-3-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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